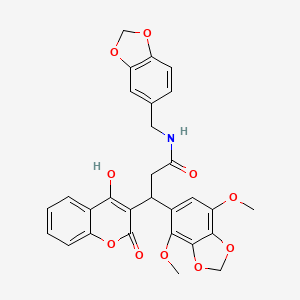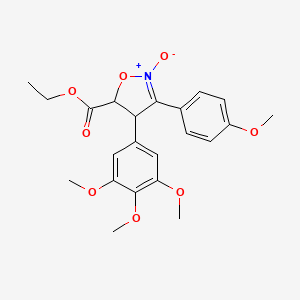![molecular formula C24H22N4O B11045281 4-Amino-3-methyl-7-(2-methylphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045281.png)
4-Amino-3-methyl-7-(2-methylphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-methyl-7-(2-methylphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound belonging to the pyrazoloquinoline family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-7-(2-methylphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the construction of the quinoline system. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Construction of the Quinoline System: The pyrazole intermediate is then subjected to cyclization reactions with appropriate aniline derivatives to form the quinoline ring.
Substitution Reactions: Introduction of the amino and methyl groups is typically done through nucleophilic substitution reactions using reagents like methyl iodide and ammonia.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
4-Amino-3-methyl-7-(2-methylphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
4-Amino-3-methyl-7-(2-methylphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism by which 4-Amino-3-methyl-7-(2-methylphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one exerts its effects involves interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its potential anticancer activity.
相似化合物的比较
Similar Compounds
4-Amino-3-methylphenol: A simpler compound with similar functional groups but lacking the fused ring system.
3,7,7-Trimethyl-4-(4-methylphenyl)-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one: Another pyrazoloquinoline derivative with different substituents.
Uniqueness
4-Amino-3-methyl-7-(2-methylphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with DNA and enzymes makes it a valuable compound for research in medicinal chemistry and drug development.
属性
分子式 |
C24H22N4O |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
4-amino-3-methyl-7-(2-methylphenyl)-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C24H22N4O/c1-14-8-6-7-11-18(14)16-12-19-22(20(29)13-16)23(25)21-15(2)27-28(24(21)26-19)17-9-4-3-5-10-17/h3-11,16H,12-13H2,1-2H3,(H2,25,26) |
InChI 键 |
XKEKTXZTDJMDFZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2CC3=C(C(=O)C2)C(=C4C(=NN(C4=N3)C5=CC=CC=C5)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(E)-2-(morpholin-4-yl)ethenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11045215.png)
![2-chloro-5-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11045216.png)
![9-benzyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11045224.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B11045228.png)
![8-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11045233.png)
![1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11045241.png)





![4-(2-{2-(2,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11045274.png)

![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl acetylsulfamate](/img/structure/B11045288.png)